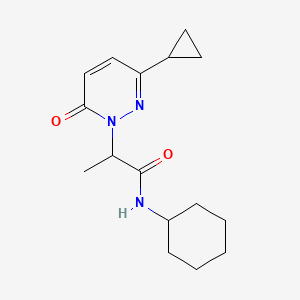

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11(16(21)17-13-5-3-2-4-6-13)19-15(20)10-9-14(18-19)12-7-8-12/h9-13H,2-8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBAKXRJZVTACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.

Attachment of the cyclohexyl group: This can be done through nucleophilic substitution reactions using cyclohexyl amines or related compounds.

Formation of the propanamide moiety: This step involves the reaction of the intermediate with propanoic acid derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This can occur at various positions on the pyridazinone ring or the cyclopropyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article will explore its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Molecular Formula

- Molecular Formula: C₁₄H₁₈N₄O

- Molecular Weight: 258.32 g/mol

Structure

The compound features a cyclohexyl group, a cyclopropyl moiety, and a pyridazinone structure, which contributes to its unique properties and biological activities.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The presence of the pyridazinone ring is significant as it is associated with various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit anticancer properties. For example, similar compounds have shown effectiveness against various cancer cell lines, including breast cancer and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Pyridazinone derivatives are also being investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In silico studies have suggested that certain derivatives can bind effectively to these enzymes, potentially leading to the development of new anti-inflammatory drugs .

Neuropharmacology

The compound's ability to interact with central nervous system (CNS) targets makes it a candidate for neuropharmacological studies. Compounds with similar structures have been noted for their potential in treating neurological disorders by modulating neurotransmitter systems or exhibiting neuroprotective effects .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:

- Formation of the pyridazinone core through cyclization reactions.

- Introduction of the cyclopropyl group via alkylation techniques.

- Final amide formation by coupling with cyclohexylamine derivatives.

Such synthetic strategies are essential for generating analogs that can be screened for enhanced biological activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyridazinone derivatives, including those structurally related to this compound. Using MTT assays, researchers found that specific compounds exhibited IC₅₀ values lower than standard chemotherapeutics like cisplatin, indicating stronger efficacy against certain cancer cell lines .

Case Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory properties of similar pyridazinone derivatives. The study utilized molecular docking simulations to predict binding affinities to COX enzymes, revealing promising candidates for further development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Pyridazinone Derivatives

The target compound shares structural motifs with antipyrine/pyridazinone hybrids and pyrimidinone derivatives. Key comparisons include:

Compound 6i : 3-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- Substituents: Benzylpiperidinyl (aromatic) on pyridazinone; antipyrine (pyrazolone) moiety.

- Molecular Weight : 548.2174 [M+H]+.

- Melting Point : 173–175°C.

- Key Features: The benzylpiperidinyl group introduces bulk and aromaticity, which may enhance π-π stacking interactions but reduce solubility compared to cyclohexyl.

Compound 6j : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

- Substituents: Phenyl (aromatic) on pyridazinone.

- Molecular Weight : 527.2777 [M+H]+.

- Melting Point : 188–190°C.

- Key Features : The phenyl group increases rigidity and planarity, favoring interactions with flat binding pockets. However, the absence of a saturated cyclohexyl group may limit lipophilicity .

Compound 6k : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

- Substituents: 4-Methylphenyl (electron-donating) on pyridazinone.

- Molecular Weight : 430.1868 [M+H]+.

- Melting Point : 233–235°C.

- Higher melting point suggests stronger crystalline packing .

Compound from : N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide

- Substituents: Pyrimidinone core (vs. pyridazinone); cyclopropyl and dimethylpyrazole groups.

- Molecular Weight : 423.3.

- Key Features: The pyrimidinone ring alters nitrogen positioning, affecting hydrogen-bonding capacity. The cyclopropyl group here is on pyrimidinone, contrasting with the target compound’s pyridazinone-bound cyclopropyl. Lower molecular weight may improve solubility .

Comparative Data Table

Implications of Structural Differences

Steric Effects : The cyclopropyl group’s small size may reduce steric hindrance compared to bulkier substituents like benzylpiperidinyl (6i), enabling tighter binding to compact active sites.

Solubility : Lower molecular weight compounds (e.g., ’s 423.5 vs. 548 in 6i) may exhibit better aqueous solubility, critical for oral bioavailability.

Thermal Stability : Higher melting points (e.g., 233°C in 6k) correlate with stronger intermolecular forces, which could influence formulation stability.

Biological Activity

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridazinone core, which is significant for its biological activity. The synthesis typically involves several key steps:

- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or keto acids.

- Introduction of the Cyclopropyl Group : Cyclopropyl halides or carboxylic acids are used in this step, often facilitated by catalysts.

- Attachment of the Cyclohexyl Group : This is accomplished via nucleophilic substitution reactions with cyclohexyl amines.

- Formation of the Propanamide Moiety : The final step involves reacting intermediates with propanoic acid derivatives to create the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Compounds in the pyridazinone class are known to modulate enzyme activity, potentially influencing pathways associated with inflammation and other physiological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Phosphodiesterase Inhibition : Similar compounds have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 can lead to anti-inflammatory effects and improvements in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Properties : Some derivatives within the pyridazinone family have shown promise as antimicrobial agents, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: PDE4 Inhibition

A study examining the effects of pyridazinone derivatives on PDE4 activity found that specific structural modifications enhanced inhibitory potency. This compound was highlighted for its favorable pharmacokinetic profile, making it a candidate for further development in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.